N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-{2-[4-(Azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a unique structural framework. Its core consists of a pyrazolo[3,4-d]pyrimidine scaffold substituted with an azepane ring at position 4 and an ethyl-linked pyrrolidine sulfonyl benzamide group at position 1.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O3S/c32-24(19-7-9-20(10-8-19)35(33,34)30-14-5-6-15-30)25-11-16-31-23-21(17-28-31)22(26-18-27-23)29-12-3-1-2-4-13-29/h7-10,17-18H,1-6,11-16H2,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGNMFZGKYRONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Key Pharmacological Data for Selected Analogs
Biological Activity
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant case studies.
Compound Structure and Properties
The compound features a unique structural arrangement that includes:
- Pyrazolopyrimidine Core : This moiety is known for its ability to interact with various biological targets, particularly in enzyme inhibition.
- Azepane Ring : This six-membered nitrogen-containing ring contributes to the compound's pharmacokinetic properties.
- Pyrrolidine Sulfonamide Group : This functional group is often associated with enhanced binding affinity to target proteins.
The IUPAC name and molecular formula of the compound are as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H30N6O |
| CAS Number | 1021122-56-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazolopyrimidine Core : Utilizing cyclization reactions under controlled conditions.
- Introduction of the Azepane Ring : Achieved through nucleophilic substitution reactions.
- Sulfonamide Formation : This is often accomplished via reaction with sulfonyl chlorides.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are crucial in signaling pathways associated with cancer and inflammation.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing cellular responses and signal transduction pathways .
The mechanism by which this compound exerts its effects involves:
- Binding Affinity : The azepane and pyrazolopyrimidine units enhance binding to target proteins, increasing specificity.
- Biochemical Pathway Modulation : It can influence pathways such as apoptosis and cell proliferation through kinase inhibition.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity :
-
Inflammation Reduction :
- Research indicated that compounds with sulfonamide groups can effectively reduce inflammatory markers in vivo, supporting potential therapeutic applications in inflammatory diseases.
- COVID-19 Therapeutics :
Comparative Analysis
To understand the relative potency and selectivity of this compound compared to similar compounds, a comparative table is provided below:
| Compound | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Kinase Inhibition | 0.5 | High specificity due to unique structure |
| 2-(4-Azepan-1-yl-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine | General Cytotoxicity | 10 | Less selective compared to above |
| Other Pyrazolopyrimidine Derivatives | Various Kinases | 5 | Broad activity but lower specificity |
Preparation Methods
Core Synthesis: Pyrazolo[3,4-d]pyrimidine Scaffold Formation
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-amino-1H-pyrazole-4-carbonitrile with formamidine acetate under refluxing conditions in acetic acid, yielding the pyrazolo[3,4-d]pyrimidine backbone . For the target compound, the 4-position is substituted with azepane, necessitating a modified route:
Step 1.1: Azepane Substitution
The 4-chloro intermediate (I ) is generated by treating the pyrazolo[3,4-d]pyrimidine core with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours . Subsequent nucleophilic substitution with azepane in the presence of a base like diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) affords 4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (II ) in 65–75% yield .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80–100°C (POCl₃ step) | |
| Solvent | THF (substitution step) | |
| Yield | 65–75% |
Ethyl Linker Installation: N-Alkylation at the 1-Position
The ethyl spacer is introduced via N-alkylation of the pyrazolo[3,4-d]pyrimidine’s 1-position. This step often employs a two-phase system to enhance regioselectivity:
Step 2.1: Bromoethyl Intermediate
Compound II is treated with 1,2-dibromoethane in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 0–5°C. This generates 1-(2-bromoethyl)-4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (III ) with >90% regioselectivity .
Step 2.2: Benzamide Coupling
The bromoethyl intermediate (III ) undergoes nucleophilic displacement with 4-(pyrrolidine-1-sulfonyl)benzamide (IV ) in acetonitrile at 60°C for 12 hours, catalyzed by potassium iodide (KI). This yields the precursor N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide (V ) in 70–80% yield .
Optimization Challenges:
-
Regioselectivity : Competing alkylation at the 3-position is mitigated by low-temperature conditions .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but require rigorous drying to prevent hydrolysis .
Synthesis of 4-(Pyrrolidine-1-sulfonyl)benzamide
The sulfonamide moiety is introduced through a three-step sequence:
Step 3.1: Sulfonation of 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride is treated with chlorosulfonic acid (ClSO₃H) at 0°C, yielding 4-nitrobenzenesulfonyl chloride (VI ). Subsequent reaction with pyrrolidine in dichloromethane (DCM) affords 4-nitro-N-(pyrrolidin-1-yl)benzenesulfonamide (VII ) in 85% yield .
Step 3.2: Reduction to Aniline
Catalytic hydrogenation of VII using palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine, producing 4-amino-N-(pyrrolidin-1-yl)benzenesulfonamide (VIII ) .
Step 3.3: Benzamide Formation
Coupling VIII with benzoyl chloride in pyridine yields 4-(pyrrolidine-1-sulfonyl)benzamide (IV ) with >95% purity after recrystallization from ethanol .
Final Assembly and Purification
The precursor V is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by HPLC and mass spectrometry. Critical analytical data include:
Table 1: Analytical Characterization of Final Compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 497.6 g/mol | HRMS |
| HPLC Purity | >99% | C18 column |
| Melting Point | 218–220°C | DSC |
Alternative Routes and Comparative Analysis
Route A: One-Pot Alkylation-Sulfonylation
A patent-derived method condenses Steps 2.1 and 3.3 into a single pot by reacting II with 2-aminoethyl sulfonate in the presence of EDCl/HOBt, achieving a 60% yield but requiring stringent pH control .
Route B: Solid-Phase Synthesis
Immobilizing the pyrazolo[3,4-d]pyrimidine core on Wang resin enables iterative coupling steps, though yields drop to 50–55% due to steric hindrance .
Table 2: Yield Comparison Across Methods
| Method | Yield | Purity |
|---|---|---|
| Conventional (Steps 1–4) | 70% | >99% |
| One-Pot (Route A) | 60% | 95% |
| Solid-Phase (Route B) | 50% | 90% |
Challenges and Optimization Strategies
-
Regioselectivity in Core Functionalization : Competing reactions at the 3-position of the pyrazolo[3,4-d]pyrimidine are minimized using bulky bases (e.g., DIPEA) and low temperatures .
-
Sulfonamide Stability : The pyrrolidine sulfonyl group is prone to hydrolysis under acidic conditions, necessitating neutral pH during workup .
-
Scalability Issues : Column chromatography becomes impractical at >100 g scales, prompting switch to recrystallization (ethanol/water) for final purification .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing this compound, and what reaction conditions critically influence yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursor amines and carbonyl derivatives under acidic or basic conditions . Subsequent functionalization includes:
- N-alkylation : Reaction of the core with azepane in polar aprotic solvents (e.g., DMF) at 60–80°C under inert atmosphere .
- Sulfonylation : Introduction of the pyrrolidine-1-sulfonyl group using sulfonyl chlorides in dichloromethane with a base (e.g., triethylamine) .
Critical factors include temperature control (to avoid side reactions), solvent purity, and stoichiometric ratios of reagents. Yields range from 40–65%, depending on the efficiency of intermediate purification (e.g., column chromatography) .
Basic: How is structural integrity confirmed during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and regioselectivity. For example, the azepane ring protons appear as multiplet signals at δ 1.5–2.0 ppm, while pyrrolidine sulfonyl groups show distinct singlet peaks near δ 3.3–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion at m/z 524.24) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the pyrazolo[3,4-d]pyrimidine core .
Basic: What preliminary biological assays are used to evaluate activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .
- Cell Viability Assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
- Microbial Growth Inhibition : Agar dilution assays for antibacterial/antifungal potential .
Advanced: How can reaction parameters be optimized to improve purity and scalability?
Methodological Answer:
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions during alkylation, improving yield by ~15% .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
- Flow Chemistry : Continuous flow systems minimize intermediate degradation and improve reproducibility for multi-step syntheses .
Advanced: What strategies identify biological targets and mechanisms of action?
Methodological Answer:
- Pull-Down Assays : Biotinylated analogs of the compound are used to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling Panels : Screen against 100+ kinases to identify off-target effects (e.g., DiscoverX KINOMEscan®) .
- Molecular Dynamics Simulations : Predict binding modes with homology-modeled targets (e.g., PI3Kγ) using Schrödinger Suite .
Advanced: How can contradictory biological data across studies be resolved?
Methodological Answer:
- Dose-Response Validation : Replicate assays with standardized compound concentrations (e.g., 0.1–100 µM) to rule out batch variability .
- Orthogonal Assays : Confirm apoptosis induction via Annexin V-FITC/PI staining if initial MTT data conflicts with caspase-3 activity results .
- Meta-Analysis : Compare solvent systems (DMSO vs. PEG formulations) to assess solubility-driven discrepancies in IC₅₀ values .
Advanced: How to conduct structure-activity relationship (SAR) studies by modifying substituents?
Methodological Answer:
| Substituent | Biological Impact | Reference |
|---|---|---|
| Azepane → Piperidine | Reduced kinase inhibition (ΔIC₅₀: 2.5 → 8.7 µM) | |
| Pyrrolidine sulfonyl → Methyl sulfonyl | Decreased solubility (LogP: 2.1 → 3.4) | |
| Ethyl linker → Propyl linker | Improved metabolic stability (t₁/₂: 2.1 → 4.3 h) |
Advanced: What computational methods predict binding modes and optimize affinity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2). Key hydrogen bonds form between the sulfonyl group and Lys89 .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
- ADMET Prediction : SwissADME evaluates logP, bioavailability, and blood-brain barrier penetration .
Advanced: How to assess stability under physiological conditions?
Methodological Answer:
- HPLC-MS Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products (e.g., hydrolyzed sulfonamide) over 24h .
- Light Exposure Tests : Use USP-NF guidelines to evaluate photostability in amber vs. clear glass vials .
Advanced: How to overcome solubility limitations for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO + 20% Cremophor EL in saline for intravenous administration .
- Prodrug Design : Introduce phosphate esters at the benzamide moiety to enhance aqueous solubility, which are cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
